1-Boc-3-(2,5-dimethylphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,5-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a 2,5-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(2,5-dimethylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2,5-dimethylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The Boc group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(2,5-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-3-(2,5-dimethylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,5-dimethylphenyl)pyrrolidine involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the nitrogen atom, allowing for selective reactions at other sites of the molecule. The 2,5-dimethylphenyl group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Similar structure with a different substitution pattern on the phenyl ring.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Another structural isomer with different methyl group positions.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains a single methyl group on the phenyl ring.
Uniqueness: 1-Boc-3-(2,5-dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. The Boc protecting group also adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C17H25NO2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-6-7-13(2)15(10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3 |
InChI Key |
PIFFUCMJLXJPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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